molecular formula C12H17N3O2S B6006364 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide

Cat. No. B6006364
M. Wt: 267.35 g/mol
InChI Key: HOSYZNFKONEPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of thiosemicarbazones, which are known for their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis. DMAPT has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various types of cancer.

Mechanism of Action

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide exerts its anticancer effects by inhibiting the NF-κB pathway, which is involved in regulating the expression of genes that are important for cell survival, proliferation, and inflammation. NF-κB is activated in many types of cancer and is known to promote tumor growth and resistance to chemotherapy and radiotherapy. 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the inhibition of NF-κB-dependent gene expression.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, which are enzymes that are involved in the cleavage of proteins that are essential for cell survival. 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP, which are known to promote cell survival and resistance to chemotherapy. In addition, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, which leads to the depletion of nucleotide pools and the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has several advantages as a research tool for studying cancer. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has also been shown to have low toxicity in normal cells, which makes it a potentially safe and effective anticancer agent. However, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has several limitations as a research tool. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is unstable in the presence of light and air, which requires special handling and storage conditions.

Future Directions

There are several future directions for the research on 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. One area of focus is the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. Another area of focus is the investigation of the combination of 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide with other anticancer agents, such as chemotherapy and radiotherapy, to improve their efficacy and reduce their toxicity. In addition, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has shown potential for the treatment of other diseases, such as inflammation and neurodegeneration, which opens up new avenues for research. Overall, the research on 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has provided valuable insights into the molecular mechanisms of cancer and has the potential to lead to the development of new and effective anticancer therapies.

Synthesis Methods

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide can be synthesized using a multistep process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. The synthesis of 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been optimized to improve its yield and purity, and several methods have been reported in the literature.

Scientific Research Applications

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the NF-κB pathway, which is involved in cell survival and proliferation. 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiotherapy. In addition, 2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been investigated for its potential to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

1-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-4-5-9(2)10(6-8)17-7-11(16)14-15-12(18)13-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYZNFKONEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide

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